3-(3-aminophenyl)-N,N-dimethylpropanamide
Description
BenchChem offers high-quality 3-(3-aminophenyl)-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-aminophenyl)-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPTRNSTPXVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-aminophenyl)-N,N-dimethylpropanamide chemical properties
An In-depth Technical Guide to 3-(3-aminophenyl)-N,N-dimethylpropanamide
This guide provides a comprehensive technical overview of 3-(3-aminophenyl)-N,N-dimethylpropanamide, a molecule of interest in chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a predictive yet scientifically grounded profile. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application.
Molecular Structure and Identification
3-(3-aminophenyl)-N,N-dimethylpropanamide is a disubstituted aromatic compound featuring a 3-aminophenyl group attached to an N,N-dimethylpropanamide moiety. The primary aromatic amine serves as a versatile synthetic handle, while the tertiary amide provides a stable, polar structural element common in pharmacologically active molecules.
-
IUPAC Name: 3-(3-aminophenyl)-N,N-dimethylpropanamide
-
Molecular Formula: C₁₁H₁₆N₂O
-
Molecular Weight: 192.26 g/mol
Caption: Chemical structure of 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Physicochemical Properties
The physical and chemical properties of this molecule are dictated by its constituent functional groups: an aromatic amine, an aromatic ring, and a tertiary amide. The following table summarizes its predicted properties.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Appearance | Off-white to light-yellow solid | Aromatic amides, such as N-(3-aminophenyl)-3-phenylpropanamide, are typically solids at room temperature. |
| Melting Point | Not available | Expected to be a solid with a defined melting point, similar to related isomers. |
| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to molecular weight, polarity, and potential for hydrogen bonding via the amine group. |
| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | The polar amide and amine groups confer solubility in polar organic solvents. The aromatic ring limits aqueous solubility. Solubility in aqueous acid is expected to be higher due to protonation of the amine. |
| pKa₁ (Amine) | ~4-5 | The pKa of the anilinic amine is lower than that of aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. |
| pKa₂ (Amide) | ~ -1 to 0 | The amide carbonyl can be protonated under strongly acidic conditions. |
| LogP | 1.5 - 2.0 (estimated) | Calculated based on structural fragments; indicates moderate lipophilicity. |
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. Below are the predicted key features for 3-(3-aminophenyl)-N,N-dimethylpropanamide.
| Technique | Predicted Spectral Features |
| ¹H NMR | ~7.0-7.2 ppm (t): 1H, aromatic C5-H~6.5-6.7 ppm (m): 3H, aromatic C2, C4, C6-H~3.5-4.0 ppm (br s): 2H, -NH₂ protons~2.95 ppm (s): 6H, two N-CH₃ groups~2.85 ppm (t): 2H, -CH₂-Ar~2.55 ppm (t): 2H, -CH₂-C=O |
| ¹³C NMR | ~172 ppm: C=O (amide)~148 ppm: C-NH₂ (aromatic)~138 ppm: C-CH₂ (aromatic)~129 ppm: Aromatic CH~118 ppm: Aromatic CH~115 ppm: Aromatic CH~113 ppm: Aromatic CH~37 ppm: N-CH₃~35 ppm: -CH₂-C=O~31 ppm: -CH₂-Ar |
| IR (Infrared) | 3350-3450 cm⁻¹: N-H stretching (primary amine, two bands)3000-3100 cm⁻¹: Aromatic C-H stretching2850-2950 cm⁻¹: Aliphatic C-H stretching~1630-1650 cm⁻¹: C=O stretching (tertiary amide)~1600, ~1500 cm⁻¹: Aromatic C=C bendingThe IR spectrum for the related compound N,N-dimethylpropionamide shows a strong carbonyl peak around 1640 cm⁻¹[4]. |
| Mass Spec. (MS) | [M]⁺: 192.13 (Expected molecular ion)Key Fragments: Loss of •N(CH₃)₂, cleavage at the benzylic position, and other fragmentations of the propanamide chain. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and common method for the synthesis of amides is the coupling of a carboxylic acid with an amine. A plausible route to synthesize 3-(3-aminophenyl)-N,N-dimethylpropanamide involves the reduction of a nitro-intermediate followed by amidation, or amidation followed by reduction. The latter is often preferred to avoid side reactions with the free amine during the coupling step.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol Outline (Amidation Step):
-
Dissolve 3-(3-nitrophenyl)propanoic acid in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and an activator like 1-Hydroxybenzotriazole (HOBT)[5].
-
Stir the mixture at room temperature for approximately 30 minutes to form the active ester.
-
Introduce dimethylamine (typically as a solution in THF or as hydrochloride salt with a base like triethylamine).
-
Allow the reaction to proceed overnight at room temperature.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts, followed by purification via column chromatography.
Core Reactivity
The utility of 3-(3-aminophenyl)-N,N-dimethylpropanamide as a research chemical stems from the distinct reactivity of its functional groups:
-
Aromatic Amine: This is the primary site for derivatization. It can undergo standard aniline chemistry, including diazotization to form diazonium salts, acylation, alkylation, and participation in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form more complex structures[6]. This functional group is a key anchor point for building larger molecules.
-
Tertiary Amide: The amide bond is chemically robust and resistant to hydrolysis under mild conditions. It serves as a stable linker or pharmacophore. Its carbonyl oxygen is a hydrogen bond acceptor, which can be critical for molecular recognition in biological systems.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino group (an ortho-, para-director). The propanamide side chain is weakly deactivating (meta-director). Substitutions will preferentially occur at the positions ortho and para to the amine (C2, C4, C6).
Applications in Research and Drug Development
While specific applications for this exact molecule are not widely documented, its structure is emblematic of scaffolds used in medicinal chemistry.
-
Scaffold for Library Synthesis: The reactive primary amine allows for its use as a foundational building block. Diverse chemical libraries can be generated by acylating, alkylating, or otherwise modifying the amine, enabling the exploration of structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): As a small molecule incorporating key pharmacophoric features (aromatic ring, hydrogen bond donor/acceptor), it can serve as a fragment for screening against biological targets.
-
Prodrug Development: The amine functionality can be used to attach promoieties that improve a drug's pharmacokinetic properties, such as solubility or membrane permeability. These promoieties are designed to be cleaved in vivo to release the active parent drug[7].
-
Intermediate for Complex Synthesis: This compound can serve as a precursor for more elaborate molecules. For instance, similar aminophenyl structures are used in the synthesis of probes for biological transporters and other complex pharmaceutical agents[6].
Safety and Handling
No specific material safety data sheet (MSDS) is available for 3-(3-aminophenyl)-N,N-dimethylpropanamide. Therefore, handling precautions must be based on structurally related compounds, such as aromatic amines and amides.
-
Potential Hazards:
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[9].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[10].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
This guide provides a predictive yet comprehensive profile of 3-(3-aminophenyl)-N,N-dimethylpropanamide. Researchers and developers are encouraged to use this information as a starting point, with the understanding that experimental validation of these properties is a necessary step for any practical application.
References
-
CPAchem. Safety data sheet: N,N-Dimethyldecanamide. [Link]
-
PubChem. N-[3-(dimethylamino)propyl]-3-{[3-(dimethylamino)propyl]amino}propanamide. [Link]
-
Global Substance Registration System (GSRS). 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANAMIDE. [Link]
-
PubChem. N'-(3-((3-aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine. [Link]
-
ChemSrc. 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
-
Autech Industry Co.,Limited. Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]
-
Andersen, J., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]
-
Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). [Link]
-
PubChemLite. 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]
-
BuyersGuideChem. 3-(3-Aminophenyl)-N,N-dimethylpropanamide suppliers and producers. [Link]
-
NIST. Propanamide, N,N-dimethyl-. [Link]
-
Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]
-
Powers, S. J., et al. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Additives & Contaminants: Part A. [Link]
-
Silva, J. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules. [Link]
-
Pharmaffiliates. 3-(2-Aminophenyl)-N,N-dimethylpropanamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]
-
Li, Q., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
Sources
- 1. 3-(3-Aminophenyl)-N,N-dimethylpropanamide suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 2. 1018506-33-6|3-(2-Aminophenyl)-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Propanamide, N,N-dimethyl- [webbook.nist.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
A Comprehensive Guide to the Synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide: A Key Intermediate for Advanced Research
Executive Summary: This technical guide provides a detailed, field-proven synthetic route for 3-(3-aminophenyl)-N,N-dimethylpropanamide, a valuable building block in pharmaceutical and materials science research. The presented three-step synthesis is designed for efficiency, scalability, and reproducibility, commencing from readily available starting materials. The pathway involves a Knoevenagel-type condensation to form a nitrophenyl intermediate, followed by a highly selective catalytic hydrogenation, and concluding with a robust amidation protocol. This document offers in-depth explanations for procedural choices, step-by-step experimental protocols, and integrated data tables, serving as an essential resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Aminophenyl Propanamide Scaffold
The 3-(3-aminophenyl)-N,N-dimethylpropanamide moiety is a critical structural unit in the development of complex organic molecules. The presence of a primary aromatic amine offers a versatile handle for subsequent chemical modifications, such as diazotization, acylation, or alkylation, while the dimethylpropanamide tail can influence solubility, pharmacokinetic properties, and molecular conformation. Its utility as an intermediate spans various research domains, making a reliable and well-understood synthetic protocol indispensable for advancing discovery programs. This guide provides an authoritative and practical approach to its synthesis, emphasizing not just the "how" but the fundamental "why" behind each procedural step.
Strategic Overview: A Three-Step Synthetic Approach
The most logical and efficient pathway to the target molecule involves a linear three-step sequence. This strategy leverages common, high-yielding transformations and starts from the commercially available m-nitrobenzaldehyde. The core logic is to first construct the carbon backbone, then perform the critical reduction of the nitro group, and finally, install the dimethylamide functionality.
Retrosynthetic Analysis
The disconnection approach for 3-(3-aminophenyl)-N,N-dimethylpropanamide reveals a clear path. The amide bond is the most evident disconnection, leading back to 3-(3-aminophenyl)propanoic acid and dimethylamine. The primary amine on the phenyl ring can be reliably formed from the reduction of a nitro group, pointing to 3-(3-nitrophenyl)propanoic acid as the key precursor. This intermediate, in turn, can be synthesized from m-nitrobenzaldehyde.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Workflow
The forward synthesis mirrors the retrosynthetic analysis. Each step is chosen for its reliability and the purity of the resulting intermediate, which is crucial for the success of subsequent reactions.
Caption: Overall forward synthesis workflow diagram.
Detailed Synthesis Protocols & Mechanistic Insights
This section provides a granular, step-by-step guide for each transformation, complete with expert rationale for the chosen reagents and conditions.
Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic Acid
Principle & Rationale: This transformation proceeds via a Knoevenagel-type condensation of m-nitrobenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by in-situ hydrolysis and decarboxylation.[1] Meldrum's acid is an excellent carbon nucleophile due to the high acidity of its methylene protons. The use of a formic acid/triethylamine system provides a buffered medium for the reaction. The subsequent acidic workup with hydrochloric acid ensures the complete hydrolysis of any intermediates and protonation of the carboxylate to yield the desired carboxylic acid.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add triethylamine (56.6 g, 0.56 mol) to formic acid (64.4 g, 1.4 mol) at a temperature below 58 °C.
-
To this mixture, add N,N-dimethylformamide (DMF, 150 mL), Meldrum's acid (57.6 g, 0.4 mol), and m-nitrobenzaldehyde (60.4 g, 0.4 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Treat the residue with distilled water (1000 mL) and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate to obtain pure 3-(3-nitrophenyl)propanoic acid.[1]
Step 2: Reduction to 3-(3-Aminophenyl)propanoic Acid
Principle & Rationale: The selective reduction of an aromatic nitro group in the presence of a carboxylic acid is most effectively achieved via catalytic hydrogenation.[2] Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high efficacy and chemoselectivity for this transformation.[3][4] The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced on the catalyst surface to the desired amine.[2] Methanol is an excellent solvent as it solubilizes the starting material and does not interfere with the hydrogenation process.
Experimental Protocol:
-
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 3-(3-nitrophenyl)propanoic acid (10.0 g, 51.2 mmol) and methanol (150 mL).
-
Carefully add 10% Palladium on Carbon (500 mg, 5% w/w) to the solution.
-
Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-(3-aminophenyl)propanoic acid as a solid, which can be used in the next step without further purification.
Step 3: Amidation to 3-(3-aminophenyl)-N,N-dimethylpropanamide
Principle & Rationale: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions.[5] Therefore, the carboxylic acid must be "activated." This protocol uses the well-established combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less susceptible to side reactions and efficiently acylates the amine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of dimethylamine and facilitate the reaction.
Experimental Protocol:
-
Dissolve 3-(3-aminophenyl)propanoic acid (8.25 g, 50 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add dimethylamine hydrochloride (4.5 g, 55 mmol), HOBt (7.4 g, 55 mmol), and DIPEA (17.4 mL, 100 mmol). Stir the mixture until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (10.5 g, 55 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Process Validation and Data Summary
Trustworthiness and Self-Validation: The reliability of this synthetic route is ensured by checkpoints at each stage. TLC monitoring provides a qualitative assessment of reaction completion, minimizing the carry-over of unreacted starting materials into subsequent steps. The purity of the final compound should be rigorously confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to validate its identity and purity against a reference standard.
Quantitative Data Summary: The following table summarizes typical results expected from the described protocols. Yields and purity are representative and may vary based on experimental scale and technique.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| 1 | Condensation/Decarboxylation | m-Nitrobenzaldehyde | 3-(3-Nitrophenyl)propanoic Acid | 80 - 90% | >98% |
| 2 | Catalytic Hydrogenation | 3-(3-Nitrophenyl)propanoic Acid | 3-(3-Aminophenyl)propanoic Acid | 90 - 98% | >95% (crude) |
| 3 | Amidation | 3-(3-Aminophenyl)propanoic Acid | 3-(3-aminophenyl)-N,N-dimethylpropanamide | 75 - 85% | >99% |
Conclusion
This guide has detailed a robust and efficient three-step synthesis for 3-(3-aminophenyl)-N,N-dimethylpropanamide. By employing well-understood chemical transformations—Knoevenagel-type condensation, selective catalytic hydrogenation, and EDC/HOBt-mediated amidation—this protocol provides a reliable pathway for obtaining high-purity material. The provided rationale and detailed experimental procedures empower researchers to confidently produce this key intermediate for their discovery and development programs.
References
- Title: 3-(3-Nitrophenyl)
- Source: Catalysis Science & Technology (RSC Publishing)
- Title: 3-Amino-N,N-dimethylpropanamide Source: BLD Pharm URL
- Title: N-(3-aminophenyl)
- Title: Catalytic hydrogenation of N -4-nitrophenyl nicotinamide in a micro-packed bed reactor Source: RSC Publishing URL
- Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Omega URL
- Title: 3-(3-Aminophenyl)
- Title: Common side products in the reduction of 3'-nitroacetophenone Source: Benchchem URL
- Title: Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
- Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
- Title: Solvent-free synthesis of amide: a novel technique of green chemistry Source: SciSpace URL
Sources
- 1. 3-(3-Nitrophenyl)propionic acid | 1664-57-9 [chemicalbook.com]
- 2. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic hydrogenation of N -4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC03469E [pubs.rsc.org]
- 5. basjsci.edu.iq [basjsci.edu.iq]
Technical Monograph: 3-(3-aminophenyl)-N,N-dimethylpropanamide
The following technical guide provides an in-depth analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide , a specialized intermediate used in medicinal chemistry and drug development.
CAS Registry Number: 215949-67-0 (Free base/Salt forms vary) Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1]
Executive Summary
3-(3-aminophenyl)-N,N-dimethylpropanamide is a bifunctional organic scaffold characterized by a meta-substituted aniline moiety linked to a dimethylated amide via a saturated ethyl bridge. This specific architecture serves as a critical building block in the synthesis of peptidomimetics, opioid receptor ligands, and molecular probes.
Its value lies in the orthogonal reactivity of its functional groups: the primary aromatic amine allows for rapid diversification (acylation, alkylation, reductive amination), while the N,N-dimethylamide terminus provides metabolic stability and hydrogen bond acceptor capability without acting as a donor, influencing the molecule's pharmacokinetic profile.
Molecular Architecture & Physicochemical Properties[2]
Understanding the structural nuances of this molecule is essential for predicting its behavior in biological systems and synthetic pathways.
Structural Connectivity
The molecule consists of a phenyl ring substituted at the 3-position (meta) with an amino group (-NH₂). At the 1-position, it connects to a propanoic acid backbone where the carboxylic acid is converted to an N,N-dimethylamide.
Key Structural Features:
-
Meta-Substitution: The 1,3-disposition on the benzene ring creates a specific "kinked" geometry, often preferred in drug design to disrupt planarity and improve solubility compared to para isomers.
-
Dimethylamide Terminus: Unlike primary amides, the dimethylamide is a strong hydrogen bond acceptor but not a donor. This increases lipophilicity (LogP) and blood-brain barrier (BBB) permeability.
-
Saturated Linker: The ethylene (-CH₂CH₂-) spacer provides rotational freedom, allowing the aromatic headgroup and the amide tail to adopt multiple conformations for receptor binding.
Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Significance in Drug Design |
| LogP | 1.2 – 1.6 | Optimal for oral bioavailability and moderate CNS penetration. |
| TPSA | ~46 Ų | Well below the 90 Ų threshold for BBB penetration. |
| pKa (Amine) | 4.0 – 4.5 | The aniline nitrogen is weakly basic; neutral at physiological pH. |
| H-Bond Donors | 2 (Amine) | Facilitates specific interactions with receptor pockets. |
| H-Bond Acceptors | 2 (Amide O, Amine N) | Key for solvation and ligand-protein binding. |
Structural Visualization
The following diagram illustrates the core pharmacophore features and connectivity of the molecule.
Figure 1: Pharmacophore decomposition of 3-(3-aminophenyl)-N,N-dimethylpropanamide, highlighting reactive and binding centers.
Synthetic Pathways & Process Chemistry[2]
The synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide typically follows a reduction-amidation sequence. The choice of pathway depends on the availability of starting materials (hydrocinnamic acid derivatives vs. cinnamic acid derivatives).
Primary Route: Nitrocinnamic Acid Reduction
This route is preferred for scalability and cost-efficiency. It avoids the use of expensive coupling reagents in early steps if the acid chloride method is used.
Step-by-Step Protocol:
-
Starting Material: 3-Nitrocinnamic acid (Commercial).
-
Hydrogenation (Double Reduction):
-
Reagents: H₂, Pd/C (10%), Ethanol/MeOH.
-
Mechanism:[2] Simultaneous reduction of the alkene (C=C) and the nitro group (-NO₂) to form 3-(3-aminophenyl)propanoic acid .
-
Note: Careful monitoring is required to ensure complete reduction of the nitro group without over-reducing the aromatic ring (though rare under standard conditions).
-
-
Selective Protection (Optional but Recommended):
-
Protect the aniline amine with Boc-anhydride to prevent self-coupling in the next step.
-
Intermediate: 3-(3-(Boc-amino)phenyl)propanoic acid.
-
-
Amide Coupling:
-
Reagents: Dimethylamine (HCl salt), EDC·HCl, HOBt, DIPEA, DMF.
-
Process: Activation of the carboxylic acid followed by nucleophilic attack by dimethylamine.
-
-
Deprotection:
-
Reagents: TFA/DCM or HCl/Dioxane.
-
Product: 3-(3-aminophenyl)-N,N-dimethylpropanamide (often isolated as the HCl salt).[1]
-
Alternative Route: Direct Amidation of Nitro-Precursor
If 3-(3-nitrophenyl)propanoic acid is available, the amide can be formed before reduction to avoid amine protection steps.
-
Amidation: 3-(3-nitrophenyl)propanoic acid + Dimethylamine → 3-(3-nitrophenyl)-N,N-dimethylpropanamide.
-
Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction (Fe/NH₄Cl) yields the final amine.
Synthetic Workflow Diagram
Figure 2: Optimized synthetic pathway ensuring regioselectivity and high yield.
Structural Characterization & Validation
To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.4 – 7.0 ppm: Multiplet (4H) corresponding to the meta-substituted benzene ring. Look for the characteristic pattern of a 1,3-disubstituted system (singlet-like for H2, doublets for H4/H6, triplet for H5).
-
δ 4.8 – 5.2 ppm: Broad singlet (2H), exchangeable with D₂O, assigned to the -NH₂ group.
-
δ 2.8 – 2.9 ppm: Two distinct singlets (3H each) or one broad singlet (6H) for N(CH₃)₂, depending on rotation rates at room temperature.
-
δ 2.6 – 2.7 ppm: Triplet (2H) for benzylic -CH₂-.
-
δ 2.4 – 2.5 ppm: Triplet (2H) for -CH₂- adjacent to the carbonyl.
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion: [M+H]⁺ = 193.13 m/z.
-
Fragmentation: Loss of dimethylamine (-45 Da) may be observed in MS/MS experiments.
Infrared Spectroscopy (IR)
-
3300 – 3450 cm⁻¹: Primary amine N-H stretching (doublet).
-
1630 – 1650 cm⁻¹: Amide I band (C=O stretch), typically lower frequency than esters due to resonance.
Functional Applications in Drug Discovery[4]
Opioid Receptor Ligand Design
Research indicates that 3-phenylpropanamide derivatives serve as scaffolds for mu-opioid receptor (MOR) ligands. The 3-(3-aminophenyl) moiety mimics the tyramine fragment found in endogenous opioids (enkephalins), while the dimethylamide tail modulates receptor affinity and lipophilicity [1].
Peptidomimetics & Linker Chemistry
The molecule acts as a "constrained" amino acid mimic.
-
Fragment-Based Drug Discovery (FBDD): The aniline group is a versatile handle for "growing" the molecule into adjacent binding pockets via reductive amination or sulfonylation.
-
PROTAC Linkers: The stability of the amide bond combined with the reactivity of the amine makes it an ideal connector for designing Proteolysis Targeting Chimeras (PROTACs), linking an E3 ligase ligand to a protein of interest.
Molecular Probes
The primary amine can be derivatized with fluorophores (e.g., FITC, Rhodamine) to create probes for studying aminergic GPCRs or for visualizing drug distribution in cellular assays.
References
-
Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Source: National Institutes of Health (PubMed) URL:[Link]
-
Prodrugs: design and clinical applications. (Context on Amide/Amine Linkers) Source: Nature Reviews Drug Discovery URL:[3][Link]
Sources
Advanced Technical Guide: Research Applications of 3-(3-aminophenyl)-N,N-dimethylpropanamide
This guide explores the technical utility, synthetic applications, and medicinal chemistry potential of 3-(3-aminophenyl)-N,N-dimethylpropanamide (CAS 215949-67-0). It is structured for research scientists and drug discovery professionals, focusing on its role as a versatile aniline-based building block for scaffold diversification.
Part 1: Executive Summary & Chemical Identity
3-(3-aminophenyl)-N,N-dimethylpropanamide is a bifunctional intermediate characterized by a meta-substituted aniline core and a dimethylpropanamide side chain. In modern medicinal chemistry, this molecule serves as a critical "fragment" or "linker-payload" precursor. Its unique structure allows researchers to introduce a solubilizing, non-ionizable polar group (the dimethylamide) into a drug scaffold while maintaining a specific geometric vector via the meta-aniline linkage.
Chemical Profile
| Property | Value / Description |
| CAS Number | 215949-67-0 |
| IUPAC Name | 3-(3-aminophenyl)-N,N-dimethylpropanamide |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Appearance | Pale yellow to brown solid or viscous oil (depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility |
| pKa (Calculated) | ~4.0 (Aniline nitrogen), Amide is neutral |
| Key Functional Groups | Primary Amine (Nucleophile), Dimethylamide (H-bond Acceptor) |
Part 2: Medicinal Chemistry Applications[1]
Kinase Inhibitor Design (Solvent Front Targeting)
In the design of Type I and Type II kinase inhibitors, the "solvent front" region of the ATP-binding pocket often tolerates polar, solubilizing groups.
-
Application: The 3-aminophenyl moiety can be coupled to a hinge-binding core (e.g., quinazoline, pyrimidine, or indolinone).
-
Mechanism: The ethyl-dimethylamide tail extends into the solvent channel. The dimethylamide group acts as a hydrogen bond acceptor with water molecules, improving the overall aqueous solubility of the inhibitor without introducing a charged center (like a piperazine), which can sometimes lead to poor membrane permeability or hERG liability.
-
Vector Geometry: The meta substitution puts the tail at a ~120° angle relative to the core, a geometry often required to exit the ATP pocket without steric clash.
Fragment-Based Drug Discovery (FBDD)
This molecule adheres to the "Rule of 3" for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
-
Screening: It can be included in fragment libraries screened by NMR or X-ray crystallography.
-
Growth Strategy: If the aniline binds to a specific pocket (e.g., an aspartate or backbone carbonyl), the dimethylamide tail can be "grown" or modified to pick up additional interactions.
Peptidomimetic Scaffolds
The molecule mimics the side chain of modified amino acids. It can be viewed as a des-amino phenylalanine analog (specifically, a hydrocinnamic acid derivative).
-
Utility: Used in the synthesis of protease inhibitors where a non-cleavable "cap" is needed at the C-terminus or as a P1' residue mimic.
Part 3: Synthetic Pathways & Protocols
Synthesis of the Building Block
While commercially available, the de novo synthesis is often required for stable isotope labeling or analog generation. The standard route involves the reduction of the corresponding nitrocinnamide.
DOT Diagram: Synthetic Logic
Caption: Synthetic pathway from 3-nitrocinnamic acid to the target amine via amide coupling and nitro reduction.
Experimental Protocol: Amide Coupling (Application)
This protocol describes how to couple 3-(3-aminophenyl)-N,N-dimethylpropanamide (as the amine component) to a generic carboxylic acid core (R-COOH) to create a drug-like molecule.
Reagents:
-
Carboxylic Acid Core (1.0 eq)
-
3-(3-aminophenyl)-N,N-dimethylpropanamide (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid Core (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Addition: Add 3-(3-aminophenyl)-N,N-dimethylpropanamide (1.1 mmol) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 mmol).
-
Reaction: Stir the mixture at room temperature under nitrogen. Monitor by LC-MS. Reaction is typically complete within 2–4 hours.
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
LC-MS: Look for the mass peak [M+H]⁺ corresponding to (Core + 192.26 - 18.02 + 1).
-
¹H NMR: Confirm the presence of the dimethylamide singlets (~2.9 ppm) and the diagnostic amide -NH- peak.
Part 4: Structural Analysis & SAR Logic
Understanding the Structure-Activity Relationship (SAR) implications of this building block is crucial for rational drug design.
DOT Diagram: SAR Decision Tree
Caption: Structural decomposition of the molecule highlighting its functional roles in drug design.
Comparative Analysis Table
| Feature | 3-(3-aminophenyl)-N,N-dimethylpropanamide | 3-Ethylaniline (Standard) | 3-Aminobenzamide |
| Solubility | High (Amide assisted) | Low (Lipophilic) | Moderate |
| H-Bonding | Acceptor (C=O) only | None | Donor & Acceptor |
| Steric Bulk | Medium (Dimethyl tail) | Small (Ethyl) | Small (Amide) |
| pKa (Aniline) | ~4.0 | ~4.2 | ~3.5 (EWG effect) |
| Primary Use | Solubilizing Linker | Hydrophobic Core | PARP Inhibitor Fragment |
Part 5: Safety & Handling
As an aniline derivative, standard safety protocols must be strictly observed.
-
Toxicology: Like many anilines, this compound should be treated as a potential sensitizer and methemoglobinemia inducer if absorbed in large quantities.
-
Handling:
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: All weighing and transfer operations must be performed in a chemical fume hood to avoid inhalation of dust or vapors.
-
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). Anilines are prone to oxidation (darkening) upon exposure to air and light.
References
-
ChemicalBook. (2025). 3-(3-aminophenyl)-N,N-dimethylpropanamide Product Properties and CAS 215949-67-0. Retrieved from
-
MolCore. (2025).[1] Structure and Safety Data for CAS 215949-67-0. Retrieved from
-
PubChem. (2025). Compound Summary: Propanamide derivatives and Aniline analogs. (General reference for physicochemical properties of aniline-propanamides). Retrieved from
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (Contextual reference for the use of solubilizing amide tails in drug design). Journal of Medicinal Chemistry.
Sources
safety and handling of 3-(3-aminophenyl)-N,N-dimethylpropanamide
An In-depth Technical Guide to the Safe Handling of 3-(3-aminophenyl)-N,N-dimethylpropanamide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 3-(3-aminophenyl)-N,N-dimethylpropanamide was not available at the time of writing. Therefore, this guide has been synthesized from safety data for structurally related compounds, including aromatic amines and N,N-dimethylamides. It is imperative to handle this compound with the utmost caution, assuming it possesses the hazards associated with these chemical classes. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Section 1: Compound Identification and Overview
1.1 Chemical Identity
-
Chemical Name: 3-(3-aminophenyl)-N,N-dimethylpropanamide
-
CAS Number: 115931-47-6
-
Molecular Formula: C₁₁H₁₆N₂O
-
Molecular Weight: 192.26 g/mol
-
Chemical Structure:
1.2 Structural and Functional Group Analysis
3-(3-aminophenyl)-N,N-dimethylpropanamide is an organic compound featuring two key functional groups that dictate its potential reactivity and toxicity:
-
Primary Aromatic Amine (-NH₂ attached to a benzene ring): This functional group is of significant toxicological concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and respiratory tract.[1][2] Many compounds in this class are known or suspected carcinogens and mutagens.[1][2]
-
Tertiary Amide (-C(=O)N(CH₃)₂): The N,N-dimethylpropanamide moiety is a polar, aprotic amide. While generally less reactive than other carbonyl compounds, amides can undergo hydrolysis under strong acidic or basic conditions.
Given these structural features, this compound should be handled as a potentially toxic and hazardous substance.
Section 2: Hazard Identification and Risk Assessment
Based on the toxicological profiles of analogous aromatic amines and amides, the primary hazards associated with 3-(3-aminophenyl)-N,N-dimethylpropanamide are:
2.1 Potential Health Effects
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3] Aromatic amines can cause irritation to the skin, eyes, and respiratory tract.[4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][5]
-
Sensitization: Some amines can cause skin sensitization, leading to an allergic reaction upon subsequent exposures.[6]
-
Germ Cell Mutagenicity: Aromatic amines are a class of compounds with known mutagenic potential.[1][2]
-
Carcinogenicity: Many aromatic amines are classified as known or suspected human carcinogens.[1][2] It is prudent to handle this compound as a potential carcinogen.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Potential for damage to organs such as the liver and kidneys through prolonged or repeated exposure.[4][5]
2.2 Physicochemical Hazards
While specific data is unavailable, related compounds may be combustible liquids or solids.[3] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon monoxide.[3][7]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.
3.1 Engineering Controls
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][8]
-
Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other closed systems.[5]
3.2 Administrative Controls
-
Training: All personnel must be trained on the potential hazards of aromatic amines and the specific handling procedures for this compound.[9]
-
Designated Areas: Establish designated areas for the storage and handling of this compound.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
3.3 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 3-(3-aminophenyl)-N,N-dimethylpropanamide:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[10] | Protects against splashes and airborne particles. |
| Skin Protection | ||
| Hand Protection | Nitrile or neoprene gloves.[11] Double gloving is recommended. Inspect gloves for integrity before use and change them frequently. | Aromatic amines can be readily absorbed through the skin.[1] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron for larger quantities.[11][12] | Prevents skin contact with spills and splashes. |
| Respiratory Protection | Not typically required when using a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][11] | Protects against inhalation of dusts or vapors. |
Section 4: Safe Handling and Storage Protocols
4.1 Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[13]
-
Avoid inhalation of dust or vapors.[14]
-
Use the smallest quantity of material necessary for the experiment.
-
Handle in accordance with good industrial hygiene and safety practices.[3][10]
4.2 Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][15]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a designated, locked cabinet or area accessible only to authorized personnel.[5]
Section 5: Emergency Procedures
5.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][15] |
5.2 Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's EHS department immediately.
-
Prevent the spill from entering drains.[7]
-
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][15]
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide and nitrogen oxides.[3][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][15]
Section 6: Disposal Considerations
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of this chemical down the drain.
-
Contact your institution's EHS department for specific disposal procedures.
Section 7: Visualized Workflows
7.1 Safe Handling Workflow in a Chemical Fume Hood
Caption: Decision-making process for responding to a chemical spill.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
- SAFETY DATA SHEET - 3-(Dimethylamino)propionitrile. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. (n.d.). TCI EUROPE N.V.
- SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
- Personal Protective Equipment. (2025, September 12). US EPA.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- SAFETY DATA SHEET - 3-(dimethylamino)propiophenone hydrochloride. (2024, September 6). Sigma-Aldrich.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Propanamide, N,N-dimethyl-. (2025, December 22). Fisher Scientific.
- Amines. (2022, December 19). RPS.
- SAFETY DATA SHEET - 2-[2-(3-aminophenyl)acetamido]propanamide. (n.d.). Enamine.
- SAFETY DATA SHEET - 2,5-Pyrrolidinedione, 1-methyl-. (n.d.). Fisher Scientific.
- 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. (2018, December 24). Loba Chemie.
- SAFETY DATA SHEET - AMINOCAPROIC ACID, USP. (2015, June 29). Spectrum Chemical.
- MATERIAL SAFETY DATA SHEET - 3-DIMETHYL AMINO-1-PROPYLAMINE. (n.d.). CDH Fine Chemical.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Amines | RPS [rpsgroup.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. lobachemie.com [lobachemie.com]
Technical Guide: Stability, Storage, and Handling of 3-(3-aminophenyl)-N,N-dimethylpropanamide
Executive Summary
3-(3-aminophenyl)-N,N-dimethylpropanamide is a bifunctional intermediate characterized by a primary aromatic amine (aniline derivative) and a tertiary amide. While the amide moiety provides structural rigidity and resistance to hydrolysis, the meta-substituted aniline group introduces significant stability challenges—specifically susceptibility to oxidative degradation and photochemical instability.
This guide defines the rigorous storage protocols required to maintain >98% purity for drug development applications. It moves beyond generic advice, applying first-principles organic chemistry to establish a self-validating handling system.
Part 1: Chemical Identity & Stability Profile
Structural Analysis
To understand the stability risks, we must deconstruct the molecule into its reactive pharmacophores:
-
Moiety A: 3-Aminophenyl (Aniline Derivative)
-
Risk Level: High
-
Mechanism: The lone pair on the nitrogen is conjugated with the aromatic ring, making it electron-rich and prone to radical-mediated oxidation.
-
Visual Indicator: Degradation is visible as a color shift from off-white/pale yellow to brown or black (formation of azo-dimers and quinoid species).
-
-
Moiety B: N,N-Dimethylpropanamide
-
Risk Level: Low
-
Mechanism: Tertiary amides are kinetically stable. Hydrolysis requires extreme pH (<2 or >12) or specific enzymatic catalysis.
-
Solubility: This group enhances solubility in organic solvents (DMSO, DCM) but increases hygroscopicity.
-
Degradation Pathways
The primary failure mode for this compound is oxidative coupling of the amine, not hydrolysis of the amide.
Figure 1: The oxidative degradation pathway of the aniline moiety. Note that the amide terminus remains stable under these conditions.
Part 2: Storage & Handling Protocols[1]
The "Golden Standard" Storage Matrix
For research and GMP applications, adherence to the following matrix is mandatory to guarantee shelf-life.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that reducing temp from 25°C to -20°C slows oxidation rates by ~20-50x. |
| Atmosphere | Inert (Argon) | Argon is denser than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily. |
| Container | Amber Glass | Blocks UV/Blue light (300-450nm) which catalyzes the photo-oxidation of the aniline group. |
| Desiccant | Required | The dimethylamide group is hygroscopic. Moisture accelerates surface oxidation. |
| Thawing | Equilibrate | Allow vial to reach RT before opening to prevent condensation of atmospheric water. |
Handling Workflow (The "Air-Free" Technique)
When aliquoting this compound for screening or synthesis, minimize oxygen exposure.
Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive amine intermediates.
Part 3: Quality Control & Validation
Self-Validating Purity Check
Do not rely solely on the label. Perform this rapid check before critical experiments:
-
Visual Inspection: If the solid is dark brown or sticky (if originally a powder), oxidation has occurred.
-
Solubility Test: Dissolve 1 mg in 1 mL Methanol.
-
Pass: Clear, colorless to pale yellow solution.
-
Fail: Turbid or dark orange/brown solution (indicates polymerization).
-
Forced Degradation Protocol (Stress Testing)
To determine the specific stability limits of your specific lot (e.g., for IND filing), perform this abbreviated stress test.
Method: HPLC-UV/Vis (Detection at 254 nm and 210 nm).
| Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Stable. (Amide resists mild acid; Amine protonates). |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Stable. (Dimethylamide is robust). |
| Oxidation | 3% | Degradation. (Rapid formation of N-oxides and azo species). |
| Photolysis | UV Light (ICH Q1B), 24 hours | Degradation. (Discoloration expected). |
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Patai, S. (Ed.). (1968). The Chemistry of the Amino Group.[1][2][3] Interscience Publishers. (Foundational text on aniline oxidation mechanisms).
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
Methodological & Application
Application Note: High-Throughput Analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-(3-aminophenyl)-N,N-dimethylpropanamide in a research setting. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive ion electrospray ionization (ESI) mode. The described workflow is tailored for researchers, scientists, and drug development professionals requiring a robust analytical method for this and structurally related aromatic amines. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions, along with a discussion of the expected fragmentation patterns.
Introduction
3-(3-aminophenyl)-N,N-dimethylpropanamide is an aromatic amine derivative of interest in pharmaceutical and chemical research. Its structure, featuring a primary aromatic amine, a tertiary amide, and a propyl linker, makes it a versatile building block or a potential metabolite in drug discovery pipelines. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, metabolite identification, and quality control of chemical syntheses.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[1] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like aromatic amines, typically generating a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.[2][3][4] This stable precursor ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to generate characteristic product ions, enabling highly specific detection and quantification using Multiple Reaction Monitoring (MRM).
This guide provides a comprehensive, field-proven protocol for the analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide, explaining the scientific rationale behind the chosen experimental parameters.
Analyte Information
-
Compound Name: 3-(3-aminophenyl)-N,N-dimethylpropanamide
-
Synonyms: N/A
-
Chemical Structure:
Note: The ortho-isomer, 3-(2-aminophenyl)-N,N-dimethylpropanamide, also exists and may have similar chromatographic and mass spectrometric behavior.[3]
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [3][5] |
| Molecular Weight | 192.26 g/mol | [3][5] |
| InChI Key | N/A | |
| CAS Number | N/A (dihydrochloride salt available) | [3] |
Experimental Workflow
The overall experimental workflow for the analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide is depicted below. This process ensures the sample is adequately prepared for introduction into the LC-MS/MS system for separation and detection.
Caption: High-level workflow for the LC-MS/MS analysis of 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reverse-phase chromatography system and to remove any particulates that could damage the instrument.
Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of 3-(3-aminophenyl)-N,N-dimethylpropanamide reference standard.
-
Dissolve the standard in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards at the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Sample Matrix (e.g., in-vitro reaction buffer):
-
If the sample is in a complex matrix, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.
-
For simple aqueous samples, a "dilute-and-shoot" approach can be employed. Dilute the sample at least 1:1 with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex all prepared samples for 10 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Causality: The use of methanol as a stock solvent is due to its high solvating power for a wide range of organic molecules. The final dilution into a water/methanol mixture ensures compatibility with the aqueous mobile phase of the reverse-phase LC system, preventing peak distortion.
Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is selected to retain the moderately polar aromatic analyte. The addition of an acid to the mobile phase is critical for achieving good peak shape and enhancing ionization efficiency in the mass spectrometer by promoting the protonation of the analyte's amino group.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for improved peak shape and ESI+ efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Adjustable based on analyte concentration and system sensitivity. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for screening and method development. |
Gradient Elution Profile:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
Positive mode electrospray ionization is chosen due to the presence of the basic amino group, which is readily protonated.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ideal for protonating basic amines.[6] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 150 °C | Assists in desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen, Flow: 800 L/hr | Facilitates the evaporation of solvent from the charged droplets. |
| Desolvation Temp. | 400 °C | High temperature to ensure complete desolvation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |
MRM Transitions and Predicted Fragmentation:
The protonated molecule [M+H]⁺ of 3-(3-aminophenyl)-N,N-dimethylpropanamide has an expected m/z of 193.27. Upon collision-induced dissociation, several fragmentation pathways are plausible based on the structure and general fragmentation rules for amides and aromatic compounds.[7][8][9]
-
Alpha-cleavage adjacent to the carbonyl group is a common pathway for amides, leading to the loss of the N,N-dimethylamine group.
-
Cleavage of the propyl chain can also occur.
-
Loss of the entire propanamide side chain from the aromatic ring is another possibility.
Sources
- 1. N,N-diethyl-2,2-dimethylpropanamide | C9H19NO | CID 4194999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1018506-33-6|3-(2-Aminophenyl)-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]
- 4. Propanamide, N,N-dimethyl- [webbook.nist.gov]
- 5. N-(3-aminophenyl)-2,2-dimethylpropanamide | CAS 41402-58-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols: A Guide to Labeling with 3-(3-aminophenyl)-N,N-dimethylpropanamide
Introduction: Leveraging the Unique Properties of Aromatic Amines in Bioconjugation
In the landscape of bioconjugation, the precise chemical ligation of small molecules to biomolecules such as proteins, antibodies, and nucleic acids is fundamental for advancing diagnostics, therapeutics, and basic research.[1][2][3] The choice of reactive moieties on both the biomolecule and the small molecule dictates the specificity, stability, and efficiency of the labeling process. While chemistries targeting primary aliphatic amines (like the ε-amino group of lysine) and thiols (from cysteine residues) are well-established, the use of aromatic amines offers a distinct set of reaction pathways for site-specific modification.[4][5]
This guide focuses on the application of 3-(3-aminophenyl)-N,N-dimethylpropanamide as a labeling reagent. The key to its utility lies in the primary aromatic amine on the phenyl ring. This functional group allows for specific conjugation strategies that can be orthogonal to traditional amine-reactive chemistries, providing researchers with an expanded toolkit for creating novel bioconjugates.[4][6] This document provides a detailed protocol for the labeling of biomolecules using this reagent, with a focus on the underlying chemical principles, step-by-step instructions, and methods for characterization and purification.
Principle of the Labeling Reaction: Oxidative Coupling
The primary aromatic amine of 3-(3-aminophenyl)-N,N-dimethylpropanamide can be effectively conjugated to biomolecules through an oxidative coupling reaction. This method is particularly well-suited for targeting tyrosine residues on proteins. The protocol described here is based on the periodate-mediated oxidative coupling of anilines to phenols, a rapid and highly efficient bioconjugation method that proceeds under mild, aqueous conditions.[4][6]
The reaction is initiated by the oxidation of a phenol-containing moiety (such as a tyrosine residue on a protein) by sodium periodate to form a reactive quinone intermediate. This intermediate then readily reacts with the aniline of 3-(3-aminophenyl)-N,N-dimethylpropanamide to form a stable covalent bond. This reaction is highly chemoselective and can be performed at a physiological pH, preserving the structural and functional integrity of the biomolecule.[4][6]
Experimental Workflow
The overall workflow for labeling a biomolecule with 3-(3-aminophenyl)-N,N-dimethylpropanamide via oxidative coupling is depicted below.
Figure 1: General workflow for labeling with 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Detailed Protocols
Materials and Reagents
-
Biomolecule of Interest (e.g., Protein with surface-exposed tyrosine residues)
-
3-(3-aminophenyl)-N,N-dimethylpropanamide
-
Sodium Periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) column or Dialysis cassettes
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer
-
Mass Spectrometer (optional)
Protocol 1: Labeling of a Protein with 3-(3-aminophenyl)-N,N-dimethylpropanamide
This protocol outlines the steps for conjugating the labeling reagent to a protein containing accessible tyrosine residues.
-
Preparation of Reagents:
-
Protein Solution: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Labeling Reagent Stock Solution: Dissolve 3-(3-aminophenyl)-N,N-dimethylpropanamide in a minimal amount of anhydrous DMF or DMSO to create a 100 mM stock solution.
-
Sodium Periodate Solution: Freshly prepare a 100 mM solution of sodium periodate in the Reaction Buffer.
-
-
Labeling Reaction:
-
To the protein solution, add the 3-(3-aminophenyl)-N,N-dimethylpropanamide stock solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically for each specific protein.
-
Gently mix the solution.
-
Initiate the reaction by adding the sodium periodate solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 5-15 minutes at room temperature. The reaction is typically very rapid.[4][6]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 10 minutes at room temperature.
-
Protocol 2: Purification of the Labeled Bioconjugate
It is crucial to remove unreacted labeling reagent and byproducts from the labeled biomolecule.[7] Size-exclusion chromatography is a highly effective method for this purpose.[7][8]
-
Equilibrate the SEC Column: Equilibrate a suitable size-exclusion chromatography column (e.g., Sephadex G-25) with a buffer appropriate for the downstream application of the bioconjugate (e.g., PBS).
-
Load the Sample: Apply the quenched reaction mixture to the top of the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted labeling reagent and byproducts will be retained by the column matrix and elute later.
-
Collect Fractions: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pool Fractions: Pool the fractions containing the purified, labeled protein.
Alternatively, dialysis can be used for purification, especially for larger sample volumes.[7]
Characterization of the Bioconjugate
Determining the Degree of Labeling (DOL)
The degree of labeling, which is the average number of label molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance: Measure the absorbance of the purified bioconjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the 3-(3-aminophenyl)-N,N-dimethylpropanamide label (λₘₐₓ). The λₘₐₓ of the label should be determined experimentally.
-
Calculate Protein Concentration: The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the label at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (Aₗₐₘₑₗ × CF)] / εₚᵣₒₜₑᵢₙ
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₗₐₘₑₗ is the absorbance of the conjugate at the λₘₐₓ of the label.
-
CF is the correction factor (A₂₈₀ of the free label / Aₗₐₘₑₗ of the free label).
-
εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Label Concentration: The concentration of the conjugated label can be calculated using the Beer-Lambert law:
Label Concentration (M) = Aₗₐₘₑₗ / εₗₐₘₑₗ
Where εₗₐₘₑₗ is the molar extinction coefficient of the label at its λₘₐₓ.
-
Calculate DOL:
DOL = Label Concentration (M) / Protein Concentration (M)
Mass Spectrometry
For a more precise characterization, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the mass of the bioconjugate. The increase in mass compared to the unlabeled biomolecule will correspond to the number of attached labels.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inaccessible tyrosine residues. | Denature the protein slightly (if function is not critical) or use a different conjugation chemistry. |
| Inactive sodium periodate. | Use a fresh solution of sodium periodate. | |
| Incorrect reaction pH. | Ensure the reaction buffer is at pH 6.5. | |
| Protein Precipitation | High concentration of organic solvent from the label stock solution. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |
| Protein instability under reaction conditions. | Reduce the reaction time or temperature. | |
| Heterogeneous Labeling | Multiple accessible tyrosine residues. | This is an inherent property of the protein. For site-specific labeling, protein engineering may be required. |
Conclusion
The use of 3-(3-aminophenyl)-N,N-dimethylpropanamide in conjunction with oxidative coupling chemistry provides a valuable method for the specific labeling of biomolecules. This approach offers an alternative to traditional amine-reactive chemistries and can be particularly useful for proteins where lysine modification is undesirable. By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently generate well-defined bioconjugates for a wide range of applications in drug development and life sciences research.
References
-
Hooker, J. M., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 133(44), 17962–17965. [Link]
-
Hooker, J. M., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. PubMed, 22011311. [Link]
-
Sino Biological. Protein Purification Techniques and Methods. [Link]
-
Kalia, J., & Raines, R. T. (2010). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Analytical and Bioanalytical Chemistry, 397(6), 2309–2318. [Link]
-
Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]
-
Kim, Y. S. (2015). A Simple Outline of Methods for Protein Isolation and Purification. Biomolecules & Therapeutics, 23(1), 1–5. [Link]
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (2026, January 27). [Link]
-
Single Use Support. (2023, April 20). Bioconjugation simply explained. [Link]
-
Creative Biolabs. Bioconjugation Reagents. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
-
National Center for Biotechnology Information. Boron enabled bioconjugation chemistries. [Link]
-
Global Substance Registration System. 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANAMIDE. [Link]
-
The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. (2014, October 2). [Link]
-
Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
-
Zamora, R., et al. (2009). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. PubMed, 19894738. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. susupport.com [susupport.com]
- 3. susupport.com [susupport.com]
- 4. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 6. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 8. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide
Ticket System Status: [ONLINE]
Topic: Troubleshooting Synthesis & Purification
Target Molecule: 3-(3-aminophenyl)-N,N-dimethylpropanamide (CAS: Derivative of 17268-47-2)
Principal Pathway: Heck Coupling
Part 1: The Synthesis Strategy (Route Overview)
Before troubleshooting, verify you are following the most robust industrial route. While direct amidation of 3-(3-aminophenyl)propanoic acid is possible, the Heck-then-Reduce strategy is preferred for scalability and atom economy.
The Workflow
-
Heck Coupling: 1-bromo-3-nitrobenzene +
-dimethylacrylamide (E)-N,N-dimethyl-3-(3-nitrophenyl)acrylamide. -
Global Reduction: Hydrogenation of the alkene and nitro group simultaneously to yield the target 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Caption: Figure 1. The standard "Heck-then-Reduce" synthetic pathway for 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Part 2: Troubleshooting Guide (FAQs & Diagnostics)
Module 1: The Heck Coupling Fails or Stalls
User Query: "My Heck reaction turned black immediately and conversion is <10% by HPLC. What happened?"
Diagnosis: This is "Palladium Black" precipitation. The active catalytic species (
Root Causes & Solutions:
| Potential Cause | Mechanism | Corrective Action |
| Oxygen Leak | Degas solvents rigorously (sparge with Ar/N2 for 30 mins). Ensure the system is under positive inert pressure. | |
| Ligand Mismatch | Standard | Switch to |
| Halide Choice | Aryl bromides are slower than iodides. | Add a halide additive: TBAB (Tetrabutylammonium bromide) at 20 mol% stabilizes Pd nanoparticles and accelerates oxidative addition [2]. |
User Query: "I see the product peak, but also a large impurity with M-H mass. Is it dehalogenation?"
Diagnosis: Yes. This is hydrodehalogenation (reductive side reaction).
-
Fix: Lower the reaction temperature (try 80°C instead of 100°C).
-
Fix: Switch bases. If using
, switch to inorganic bases like or in DMF/DMAc. Amines can sometimes act as hydride sources at high temperatures.
Module 2: Hydrogenation Selectivity & Completeness
User Query: "I am trying to reduce the nitro-acrylamide intermediate. The alkene reduced, but the nitro group is stuck at the hydroxylamine (-NHOH) stage."
Diagnosis: Incomplete nitro reduction. The intermediate hydroxylamine is stable and requires higher energy or acidic conditions to dehydrate and reduce further to the amine.
Troubleshooting Decision Tree:
Caption: Figure 2. Decision tree for troubleshooting incomplete nitro reduction.
Detailed Solutions:
-
Catalyst Poisoning: The product (an aniline) can bind to the Pd surface, inhibiting further reaction.
-
Fix: Run the reaction in MeOH with 1-2 equivalents of Acetic Acid or HCl . This protonates the amine product (
), preventing it from binding to the catalyst [3].
-
-
Azoxy Formation: If the reaction turns bright orange/red, condensation has occurred between nitroso and hydroxylamine intermediates.
-
Fix: This is irreversible under mild conditions. Prevent it by ensuring vigorous stirring (mass transfer limitation) and high
pressure from the start. Do not "starve" the reaction of hydrogen.
-
Module 3: Purification & Stability
User Query: "The product is a dark oil that turns purple/brown on the bench. How do I solidify it?"
Diagnosis: Free-base anilines are prone to oxidation (forming quinoid species). The "oil" state is common for N,N-dimethyl propanamides due to the flexible alkyl chain.
Protocol for Stabilization (Salt Formation): Do not store the free base. Convert it to the Hydrochloride or Oxalate salt.
-
Dissolve: Dissolve the crude oil in minimal dry Ethanol or Ethyl Acetate.
-
Acidify: Add 1.1 equivalents of
(4M in dioxane) or Oxalic acid dropwise at 0°C. -
Precipitate: Add diethyl ether or hexanes until cloudy. Triturate (scratch the glass) to induce crystallization.
-
Result: The salt is a stable, off-white solid resistant to oxidation.
Part 3: Validated Experimental Protocols
Protocol A: The Heck Coupling (Step 1)
Synthesis of (E)-N,N-dimethyl-3-(3-nitrophenyl)acrylamide
-
Charge: In a dry flask, combine 1-bromo-3-nitrobenzene (1.0 eq),
-dimethylacrylamide (1.2 eq), (2 mol%), and (4 mol%). -
Solvent: Add anhydrous DMF (0.5 M concentration relative to bromide).
-
Base: Add
(2.0 eq). -
Degas: CRITICAL STEP. Bubble Argon through the solution for 20 minutes.
-
Heat: Seal and heat to 90-100°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (
) to remove DMF. Dry organic layer ( ) and concentrate. -
Purification: Recrystallize from EtOH/Hexanes or flash column (SiO2, EtOAc/Hexanes). The nitro-alkene is usually a yellow solid.
Protocol B: Global Hydrogenation (Step 2)
Synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide
-
Charge: Dissolve the Step 1 intermediate (1.0 eq) in Methanol (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (wet support, 50% water). Use 10% w/w catalyst loading relative to substrate.
-
Additive: Add Acetic Acid (2.0 eq) to accelerate nitro reduction and prevent poisoning.
-
Hydrogenation:
-
Balloon Method: Purge with
, then . Stir vigorously under balloon for 12-24h. -
Parr Shaker (Preferred): 40-50 psi
for 4-6 hours.
-
-
Filtration: Filter through a Celite pad (Caution: Pd/C is pyrophoric when dry; keep wet). Wash pad with MeOH.
-
Neutralization: Concentrate filtrate. Dissolve residue in water, neutralize with saturated
, and extract with DCM. -
Isolation: Dry (
) and concentrate to obtain the target aniline.
References
-
Heck Reaction Optimization: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Jeffery Conditions (Additives): Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130.
-
Selective Hydrogenation: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151.
-
Amide Synthesis Review: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-bromoaniline derivatives and Palladium catalysts before handling.
Technical Support Center: 3-(3-aminophenyl)-N,N-dimethylpropanamide
Status: Online | Tier: Level 3 (Senior Application Scientist)
Ticket Scope: Synthesis, Purification, Stability, and Assay Integration[1]
Introduction: The "Deceptive" Simple Molecule
Welcome to the technical support hub for 3-(3-aminophenyl)-N,N-dimethylpropanamide .
While this molecule appears structurally simple—a meta-substituted aniline linked to a dimethylamide—it presents a specific set of "silent" failure modes that often ruin experiments in late stages. The combination of an electron-rich aromatic amine (susceptible to oxidation) and a basic nitrogen (susceptible to silica adsorption) creates a "perfect storm" for purification losses and assay variability.
This guide treats your experiment as a system, diagnosing the root causes of failure rather than just treating symptoms.
Module 1: Synthesis & Stability (The "Red Oil" Syndrome)
User Report: "My product was a pale yellow oil, but after leaving it on the bench for 2 hours, it turned dark red/brown. NMR shows broadening in the aromatic region."
Root Cause Analysis
The 3-aminophenyl moiety (aniline) is highly susceptible to autoxidation. Unlike para-substituted anilines, the meta-position is slightly less reactive toward quinone-imine formation, but it still undergoes radical oxidation to form azo-linkages and polymerization products upon exposure to air and light. The "broadening" in NMR is paramagnetic interference from radical intermediates.
Troubleshooting Protocol
1. Immediate Rescue (If product is already dark)
-
Dissolve: Take up the crude oil in degassed Ethyl Acetate (EtOAc).
-
Wash: Wash with a 5% solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite. These are reducing agents that can reverse early-stage oxidation.
-
Re-isolate: Dry over Na₂SO₄ and concentrate under Nitrogen.
2. Prevention: The "Salt Fortress" Strategy
The free base is unstable. The hydrochloride (HCl) or fumarate salt is indefinitely stable.
-
Protocol: Dissolve the fresh free base in diethyl ether. Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.
-
Result: The amine protonates (
), deactivating the ring toward oxidation. Filter the white precipitate immediately.
Data: Stability Comparison
| Storage Condition | Free Base (Oil) | HCl Salt (Solid) | Recommendation |
| Ambient Air / RT | Degradation < 4 hours | Stable > 6 months | NEVER store free base at RT. |
| -20°C / Argon | Stable ~2 weeks | Stable > 2 years | Ideal for long-term storage. |
| DMSO Solution | Rapid oxidation (DMSO is an oxidant) | Moderate stability | Prepare fresh for assays. |
Module 2: Purification (The "Ghost Peak" on Silica)
User Report: "I see my product on TLC (Rf ~0.4), but when I run the flash column, it streaks from fraction 5 to 50, and I only recover 30% of the mass."
Root Cause Analysis
This is the classic Silanol Effect . The basic primary amine (
Troubleshooting Protocol
1. The "Basified" Eluent Method
You must neutralize the silica acidity.
-
Standard Eluent: DCM:MeOH (95:5).
-
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.
-
Pre-treatment: Flush the column with the basified solvent before loading your sample to deactivate silanols.
2. Alternative Stationary Phases
If purity is critical (>99%) for biological assays, standard silica is often insufficient.
-
Recommendation: Use Amine-functionalized Silica (KP-NH) .[1] This eliminates the need for TEA additives and prevents the "ghost peak" phenomenon.
Visualization: Purification Logic Tree
Caption: Decision matrix for purifying amino-amides, prioritizing mobile phase modification to prevent silica adsorption.
Module 3: Biological Assay Integration (Solubility)
User Report: "I prepared a 10mM stock in DMSO, but when I diluted it into cell culture media, it precipitated immediately."
Root Cause Analysis
The molecule is amphiphilic. The N,N-dimethyl group increases lipophilicity compared to a primary amide, while the aromatic ring is hydrophobic. At physiological pH (7.4), the aniline (pKa ~4.6) is largely unprotonated (neutral), significantly reducing aqueous solubility.
Troubleshooting Protocol
1. The pH Adjustment (Buffer Formulation)
Do not use neutral PBS for the initial dilution if possible.
-
Strategy: Acidify the stock slightly. Ensure the final assay buffer has a buffering capacity strong enough to maintain pH, but understand that the free base is hydrophobic.
-
Better Approach: Use the HCl salt (synthesized in Module 1). The salt form has vastly superior solubility in aqueous media up to ~50 mM.
2. The Co-Solvent Limit
-
Max DMSO: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but this may be too low to keep the free base in solution.
-
Alternative: Use Cyclodextrin (HP-β-CD) .
-
Protocol: Prepare a 20% HP-β-CD solution in PBS. Dissolve the compound in this vehicle. The hydrophobic phenyl ring will sit inside the cyclodextrin cavity, improving solubility without using excessive DMSO.
-
Module 4: Synthesis Workflow (The "Clean" Route)
If you are synthesizing this from scratch, avoid direct alkylation of the aniline, which leads to over-alkylation. Use the Nitro-Reduction pathway for highest fidelity.
Recommended Synthetic Pathway
-
Amide Coupling: React 3-nitrocinnamic acid (or propanoic analog) with dimethylamine.
-
Reduction: Hydrogenate the nitro group to the amine. This avoids handling the sensitive aniline until the final step.
Caption: The Nitro-Reduction pathway minimizes oxidation risks by generating the sensitive amine functionality only in the final step.
References & Authoritative Grounding
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aromatic amine oxidation prevention and salt formation).
-
Biotage. (2023).[1][2] Strategies for the Purification of Amines.[1][3][4] (Authoritative source on silica-amine interactions and the use of TEA/Ammonia modifiers).
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. (Validation of amine-functionalized silica to prevent streaking).
-
Patai, S. (Ed.). (1968). The Chemistry of the Amino Group.[1][5][6] Interscience Publishers. (Foundational text on the reactivity and stability of anilines ).
-
PubChem. 3-(3-aminophenyl)propanamide (Analogous Structure Data). (Used for structural property extrapolation regarding lipophilicity and pKa).
For further assistance, please contact the Structural Chemistry Core or reply to this ticket with your specific solvent system details.
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 5. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N'-(3-((3-aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine | C11H28N4 | CID 88084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-(3-aminophenyl)-N,N-dimethylpropanamide
[1]
Role: Senior Application Scientist Context: Chemical Synthesis & Impurity Profiling Status: Operational[1]
Diagnostic Troubleshooting (Q&A)
Q1: My final product turned from off-white to pink/reddish-brown after 24 hours. Is it degraded? A: Yes, this is a hallmark of aniline oxidation .[1] The meta-amino group is electron-rich and susceptible to air oxidation, forming quinone imines and varying oligomeric chromophores.[1]
-
Root Cause: Exposure to oxygen and light.[1]
-
Fix: Recrystallize immediately (if solid) or pass through a short silica plug under inert atmosphere.[1] Store under Argon/Nitrogen at -20°C.
Q2: I see a persistent impurity at M+16 (LC-MS) relative to the product mass (192.26 Da). A: This is likely the Hydroxylamine intermediate (R-NH-OH) or an N-oxide .[1]
-
Mechanism: Incomplete reduction of the nitro precursor.[1]
-
Troubleshooting: Check your hydrogenation catalyst activity. If using Pd/C, the catalyst may be poisoned by sulfur or amines.[1] Increase reaction time or temperature slightly (e.g., to 40°C).
Q3: There is a late-eluting peak with roughly double the molecular weight (M+ ~380-382). A: This indicates Azo (R-N=N-R) or Azoxy (R-N=N(O)-R) dimer formation.[1]
-
Mechanism: Condensation between the Nitroso intermediate (R-NO) and the Hydroxylamine intermediate (R-NHOH) under basic conditions or insufficient reducing power.[1]
-
Fix: Avoid basic conditions during reduction. Ensure high hydrogen pressure (balloon vs. Parr shaker).
Q4: My yield is low, and I see a broad baseline hump in the NMR. A: If you attempted to couple 3-(3-aminophenyl)propanoic acid directly with dimethylamine, you likely caused self-polymerization .[1]
-
Reason: The aniline amine competes with dimethylamine as a nucleophile for the activated carboxylic acid.[1]
-
Protocol Change: Switch to the Nitro Route (See Section 3).
Comprehensive Byproduct Profile
Target Molecule: 3-(3-aminophenyl)-N,N-dimethylpropanamide Formula: C₁₁H₁₆N₂O | MW: 192.26 g/mol [1]
| Impurity Type | Structure / Name | Mass Shift (Δ) | Origin / Cause | Removal Strategy |
| Precursor | 3-(3-nitrophenyl)-N,N-dimethylpropanamide | +30 Da (222.[1]24) | Incomplete Hydrogenation | Chromatographic separation (Polarity diff is significant).[1] |
| Intermediate | Nitroso Intermediate (Ar-NO) | +14 Da (206.[1]24) | Stepwise reduction stall. | Continue reaction; Add fresh catalyst. |
| Intermediate | Hydroxylamine (Ar-NHOH) | +16 Da (208.[1]26) | Incomplete reduction (common in transfer hydrogenation).[1] | Increase H₂ pressure; Add trace acid (catalytic).[1] |
| Dimer | Azoxy Dimer | ~2x Mass + 16 | Condensation of Nitroso + Hydroxylamine.[1] | Difficult to remove. Prevent by maintaining high H₂ flux.[1] |
| Dimer | Azo Dimer | ~2x Mass - 2 | Reduction of Azoxy dimer.[1] | Recrystallization (Azo compounds are often colored/crystalline).[1] |
| Degradant | Quinone Imine species | Variable | Oxidative degradation of aniline.[1] | Store under inert gas; use antioxidants (e.g., BHT) if permissible.[1] |
| Hydrolysis | 3-(3-aminophenyl)propanoic acid | -27 Da (loss of NMe₂) | Acidic/Basic hydrolysis of amide bond.[1] | Base extraction (Acid remains in aqueous phase).[1] |
Synthesis Pathway & Logic Flow
The following diagram illustrates the standard Nitro-Reduction Route , highlighting critical control points (CCPs) where byproducts are generated.
Caption: Logical flow of the Nitro-Reduction synthesis route, identifying Critical Control Points for byproduct formation.
Detailed Experimental Protocols
Protocol A: Synthesis via Nitro-Reduction (Recommended)
Rationale: This route protects the nitrogen functionality until the final step, preventing self-coupling.
Step 1: Amide Formation [1][2]
-
Activation: Dissolve 3-(3-nitrophenyl)propanoic acid (1.0 eq) in dry DCM. Add catalytic DMF (0.05 eq).[1]
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir for 2h at RT. Evaporate solvent to remove excess reagent.[1]
-
Coupling: Re-dissolve acid chloride in dry THF. Cool to 0°C. Add Dimethylamine (2.0 M in THF, 2.5 eq) slowly.
-
Workup: Quench with water. Extract with EtOAc.[1] Wash with 1N HCl (removes amine excess) and Sat.[1] NaHCO₃ (removes unreacted acid).[1]
Step 2: Hydrogenation (Critical Step)
-
Setup: Dissolve Nitro-amide (1.0 eq) in MeOH/EtOH. Add 10 wt% Pd/C catalyst (0.1 eq by mass).[1]
-
Reduction: Purge with Argon, then Hydrogen.[1] Stir under H₂ balloon (1 atm) or Parr shaker (30 psi) for 4-12h.
-
Tip: If reaction stalls at Hydroxylamine (M+ 208), add 1 drop of Acetic Acid to accelerate reduction.[1]
-
-
Filtration: Filter through Celite® under an Argon blanket.[1] Do not let the catalyst dry out (fire hazard).[1]
-
Isolation: Evaporate solvent immediately. Store product under inert gas.
Protocol B: Handling & Storage (Preventing Oxidation)
-
Storage: Store at -20°C under Argon.
-
Stabilization: If the application permits, store as the Hydrochloride Salt .[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2735406, 3-(3-Aminophenyl)propionic acid. Retrieved from [Link][1]
-
Org. Synth. (1999).[1] General procedures for Amidation via Acid Chlorides. Organic Syntheses, Coll. Vol. 9, p. 13. Retrieved from [Link]
-
Blaser, H. U. (2002).[1] Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Today. (General reference for Nitro reduction mechanisms and hydroxylamine intermediates).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Validation & Comparative
A Senior Application Scientist's Guide to the Experimental Validation of 3-(3-aminophenyl)-N,N-dimethylpropanamide and Its Analogs
For researchers and drug development professionals, the rigorous validation of a novel chemical entity is the cornerstone of scientific integrity and the foundation for its potential therapeutic application. This guide provides an in-depth, experience-driven framework for the experimental validation of 3-(3-aminophenyl)-N,N-dimethylpropanamide, a promising scaffold in medicinal chemistry. In the spirit of transparent and robust science, we will not only detail the "how" but, more critically, the "why" behind our experimental choices.
While specific experimental data for 3-(3-aminophenyl)-N,N-dimethylpropanamide is not extensively published, this guide will establish a comprehensive validation workflow. We will draw upon established analytical principles and data from structurally related aminophenyl propanamide derivatives to present a universally applicable methodology. This approach ensures that any researcher can confidently and rigorously validate their synthesized compound.
The Rationale for Synthesis and the Importance of Structural Confirmation
The aminophenyl propanamide backbone is a versatile pharmacophore. The primary aromatic amine offers a key site for further functionalization, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The dimethylamide moiety can influence solubility and metabolic stability. The specific substitution pattern on the phenyl ring is a critical determinant of biological activity.
Given the potential for regioisomers during synthesis (e.g., 2-aminophenyl or 4-aminophenyl derivatives), unambiguous structural confirmation is the first and most critical validation step. A multi-pronged analytical approach is non-negotiable.
Experimental Protocol: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This provides information on the number of different types of protons and their neighboring environments. For 3-(3-aminophenyl)-N,N-dimethylpropanamide, we expect to see characteristic signals for the aromatic protons, the methylene protons of the propanamide chain, and the methyl protons of the dimethylamide. The splitting patterns of the aromatic protons will be crucial in confirming the 1,3-substitution pattern.
-
¹³C NMR: This technique identifies the number of different types of carbon atoms. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons will provide further structural confirmation. .
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass of the protonated molecule ([M+H]⁺).
-
Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting daughter ions, providing further structural insights and confirming connectivity.
-
Purity Determination: A Quantitative Assessment
A validated purity value is paramount for accurate biological and pharmacological testing. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
Experimental Protocol: HPLC Purity Analysis
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for molecules of this polarity. A mobile phase gradient using acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Detector: A UV detector is suitable, as the aromatic ring of the compound will have a chromophore. The detection wavelength should be set at the absorbance maximum of the compound.
-
Validation Parameters: A robust HPLC method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Data Presentation: Expected Analytical Data Summary
| Analytical Technique | Expected Result for 3-(3-aminophenyl)-N,N-dimethylpropanamide | Purpose |
| ¹H NMR | Complex aromatic multiplets, two triplets for the -(CH₂)₂- chain, and a singlet for the -N(CH₃)₂ group. | Structural Confirmation |
| ¹³C NMR | Signals corresponding to the carbonyl, aromatic, and aliphatic carbons. | Structural Confirmation |
| HRMS ([M+H]⁺) | Measured m/z to be within 5 ppm of the calculated exact mass for C₁₁H₁₇N₂O⁺. | Elemental Composition |
| HPLC-UV | A single major peak with a purity of >95%. | Purity Determination |
Workflow for Comprehensive Validation
The following diagram illustrates a logical workflow for the complete validation of a newly synthesized batch of 3-(3-aminophenyl)-N,N-dimethylpropanamide.
Caption: A comprehensive workflow for the synthesis, validation, and comparative analysis of a novel chemical entity.
Comparative Analysis: Benchmarking Against Alternatives
In drug development, a new compound is always evaluated in the context of existing alternatives. The choice of a lead compound is often a balance of potency, selectivity, and drug-like properties. For 3-(3-aminophenyl)-N,N-dimethylpropanamide, relevant alternatives could include isomers (e.g., the 2- or 4-aminophenyl derivatives) or analogs with different N-alkyl groups.
A key consideration in modern drug discovery is bioavailability. Prodrug strategies are often employed to enhance this critical parameter.[2] When comparing our lead compound to alternatives, we must consider how structural modifications might impact factors like cell permeability and metabolic stability.
Comparative Data Table: Hypothetical Comparison of Aminophenyl Propanamide Isomers
| Compound | Biological Activity (IC₅₀, µM) | Aqueous Solubility (µg/mL) | Predicted LogP | Rationale for Selection/Exclusion |
| 3-(3-aminophenyl)-N,N-dimethylpropanamide | 1.5 | 250 | 1.8 | Good balance of potency and solubility. |
| 3-(2-aminophenyl)-N,N-dimethylpropanamide | 0.8 | 150 | 1.8 | More potent, but lower solubility may limit bioavailability. Potential for intramolecular hydrogen bonding could affect properties. |
| 3-(4-aminophenyl)-N,N-dimethylpropanamide | 5.2 | 400 | 1.7 | Less potent, but higher solubility. May be a good candidate for further optimization. |
This table illustrates how a systematic comparison can guide the selection of a lead candidate for further development.
The Causality Behind Experimental Choices
-
Why HRMS over standard MS? Standard MS provides the nominal mass, which may be shared by multiple chemical formulas. HRMS provides the exact mass, allowing for the confident determination of the elemental composition, which is a fundamental aspect of identity confirmation.
-
Why a gradient HPLC method? A gradient elution, where the mobile phase composition changes over time, is crucial for resolving the main compound from a wide range of potential impurities with different polarities. This ensures a more accurate purity assessment than an isocratic method.
-
Why validate the analytical method? An unvalidated analytical method provides data without context or confidence. Method validation, as per ICH guidelines, ensures that the method is reliable, reproducible, and fit for its intended purpose.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound framework for the experimental validation of 3-(3-aminophenyl)-N,N-dimethylpropanamide. By adhering to these principles of rigorous structural confirmation, quantitative purity analysis, and systematic comparison against relevant alternatives, researchers can build a strong foundation for their drug discovery programs.
The next logical steps in the development of a promising compound like this would involve in-depth ADME (absorption, distribution, metabolism, and excretion) studies, in vivo efficacy testing in relevant disease models, and preliminary toxicology assessments. Each of these stages relies on the foundational data generated during the initial experimental validation detailed here.
References
-
Global Substance Registration System. 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANAMIDE. [Link]
-
PubChem. N'-(3-((3-aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine | C11H28N4 | CID 88084. [Link]
-
Directorate General of Drug Administration. Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]
-
WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
-
International Journal of Pharmaceutical Research. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
-
PubChemLite. 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]
-
BuyersGuideChem. 3-(3-Aminophenyl)-N,N-dimethylpropanamide suppliers and producers. [Link]
-
NIST WebBook. Propanamide, N,N-dimethyl-. [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. [Link]
-
Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
-
ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide | Request PDF. [Link]
-
US EPA. Propanamide, N-(3-aminophenyl)- - Substance Details - SRS. [Link]
-
MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
-
Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]
-
Semantic Scholar. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral. [Link]
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]
-
INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. [Link]
-
Univerzita Karlova. Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. [Link]
-
The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. [Link]
-
NIST WebBook. Propanamide, N,N-dimethyl-. [Link]
-
PubChemLite. N-(3-aminophenyl)propanamide (C9H12N2O). [Link]
-
UNII. I98I2UEC03. [Link]
-
EPA HAWC. Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl- - Publications. [Link]
Sources
Strategic Evaluation: Limitations of 3-(3-aminophenyl)-N,N-dimethylpropanamide
Executive Summary
3-(3-aminophenyl)-N,N-dimethylpropanamide (often derived from m-hydrocinnamic acid) serves as a specialized building block in fragment-based drug discovery (FBDD) and linker chemistry.[1] While it offers superior organic solubility and metabolic stability compared to its primary amide counterparts, its utility is strictly limited by steric bulk , loss of hydrogen bond donor capability , and chemical inertness .
This guide objectively compares this scaffold against its three primary alternatives: the Free Acid (precursor), the Primary Amide (H-bond donor), and the Methyl Ester (prodrug/labile precursor).[1]
Key Findings
-
Critical Limitation: The N,N-dimethyl substitution abolishes the amide nitrogen's ability to act as a hydrogen bond donor, frequently resulting in >100-fold potency loss in kinase/receptor binding assays compared to primary amides.
-
Solubility Trade-off: While it disrupts crystal lattice energy (improving solubility in DCM/DMSO), it significantly increases Lipophilicity (LogP), potentially degrading the ADME profile (clearance/protein binding).[1]
-
Synthetic Dead-End: Unlike esters, the dimethyl amide is resistant to mild hydrolysis, making it unsuitable as a transient protecting group.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
| Feature | Specification |
| IUPAC Name | 3-(3-aminophenyl)-N,N-dimethylpropanamide |
| Core Scaffold | m-Amino Hydrocinnamic Acid (3-(3-aminophenyl)propanoic acid) |
| Functional Handle | Aniline (-NH₂) at meta position (Nucleophile) |
| Capping Group | N,N-Dimethylamide (Inert/Lipophilic) |
| Key Property | Non-H-bond donating amide; Electronically decoupled from aniline |
Structural Logic Diagram
The following diagram illustrates the functional segmentation of the molecule and its synthesis flow.
Figure 1: Synthetic relationship between the precursor acid, the target dimethyl amide, and the primary amide alternative.
Detailed Limitations & Comparative Analysis
Pharmacological Limitation: The "Missing Donor" Effect
In medicinal chemistry, amides are often deployed to interact with protein backbones (e.g., the hinge region of kinases). The N,N-dimethyl group removes the Hydrogen Bond Donor (HBD) capability.[1]
Mechanism:
-
Primary Amide: Acts as both H-bond Acceptor (C=O) and Donor (-NH₂).[1]
-
Dimethyl Amide: Acts only as H-bond Acceptor (C=O).[1] The methyl groups create a "steric umbrella" that can also weaken the acceptor strength and clash with narrow pockets.
Experimental Evidence (Representative Data): In studies of JAK kinase inhibitors, converting a primary amide to a dimethyl amide resulted in a drastic loss of potency due to the loss of a critical H-bond to the hinge region [1].[2]
| Parameter | Primary Amide (Alternative) | N,N-Dimethyl Amide (Target) | Impact |
| H-Bond Donors | 2 | 0 | Critical Loss of Affinity |
| H-Bond Acceptors | 1 | 1 (Sterically hindered) | Reduced binding efficiency |
| Steric Footprint | Low | High (2x Methyl) | Potential steric clash |
Physicochemical Limitation: Solubility vs. Lipophilicity
Researchers often switch to dimethyl amides to solve "solubility issues" encountered with primary amides (which have high melting points due to intermolecular H-bonding networks).[1] However, this introduces a new limitation: Lipophilicity .
Data Comparison:
| Property | 3-(3-aminophenyl)propanoic acid | Primary Amide | N,N-Dimethyl Amide |
| cLogP (Approx) | 0.8 | 0.5 | 1.2 |
| Aqueous Solubility | pH-dependent (Zwitterion) | Low (High Lattice Energy) | Moderate (Low Lattice Energy) |
| Permeability | Low (Charged) | Moderate | High (Lipophilic) |
The Trap: While the dimethyl amide dissolves better in DMSO or DCM (process advantage), the increased LogP can lead to higher metabolic clearance and non-specific protein binding in biological assays.
Synthetic Limitation: The "Dead End" Intermediate
The N,N-dimethyl amide bond is exceptionally stable. Unlike methyl esters (which can be hydrolyzed to acids) or primary amides (which can be dehydrated to nitriles), the dimethyl amide is effectively a "dead end."[1]
-
Protocol Warning: Do not use this scaffold if you intend to deprotect the C-terminus later. Hydrolysis requires harsh conditions (e.g., 6M HCl, reflux, 24h) that will likely degrade the aniline or other sensitive moieties.
Experimental Protocols & Self-Validating Workflows
Protocol: Selective Aniline Functionalization
Since the amide is inert, chemistry must focus on the aniline. The meta-position is less nucleophilic than a para-aniline due to the lack of resonance donation from the alkyl chain, but it is still reactive.
Objective: Couple the aniline to an acyl chloride without affecting the amide.
Workflow Diagram:
Figure 2: Functionalization workflow for the aniline handle.
Validation Step (Self-Check):
-
TLC: The product should be significantly less polar than the starting aniline.
-
NMR: The amide methyls (singlet, ~2.9 ppm, 6H) must remain unchanged. If they shift or split, hydrolysis or side-reaction occurred.[1]
Alternatives Selection Guide
Use this decision matrix to select the correct scaffold for your application.
| If your priority is... | Choose this Alternative | Why? |
| H-Bonding / Potency | Primary Amide (3-(3-aminophenyl)propanamide) | Essential for binding pockets (e.g., Kinase hinge).[1] |
| Further Synthesis | Methyl Ester (Methyl 3-(3-aminophenyl)propanoate) | Can be hydrolyzed to acid or converted to other amides.[1] |
| Solubility (Aq) | Carboxylic Acid (3-(3-aminophenyl)propanoic acid) | Can form salts; most soluble at high pH.[1] |
| Membrane Permeability | N,N-Dimethyl Amide (Target) | Best passive diffusion, but check metabolic stability.[1] |
| Bioisostere | Oxadiazole | Mimics amide/ester geometry with different electronic properties [2].[1] |
References
-
Kent Academic Repository. (2016).[1] Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate. Retrieved from [Link] (Discusses the potency loss when converting primary amides to dimethyl amides in JAK inhibitors).[1]
-
National Institutes of Health (PMC). (2018).[1] Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids. Retrieved from [Link] (Compares methyl esters, primary amides, and dimethyl amides in structure-activity relationships).[1]
-
Arkivoc. (2008).[1] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[1] Retrieved from [Link] (Details the extreme difficulty of hydrolyzing N,N-dimethyl amides compared to other derivatives).[1]
Sources
Safety Operating Guide
Navigating the Safe Handling of 3-(3-aminophenyl)-N,N-dimethylpropanamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 3-(3-aminophenyl)-N,N-dimethylpropanamide, a substituted aromatic amine, represents a class of molecules pivotal to drug discovery. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal protocols for this compound.
Hazard Assessment: Understanding the Risks of Aromatic Amines
Aromatic amines as a class of compounds are known for their potential health hazards.[3][4] Many are readily absorbed through the skin and can be toxic.[3] Potential risks associated with compounds of this nature include:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or severe burns.
-
Skin Sensitization: Repeated exposure may lead to allergic skin reactions.
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Carcinogenicity and Mutagenicity: Some aromatic amines are known or suspected carcinogens and mutagens.[3][4]
Given these potential hazards, a stringent adherence to safety protocols is non-negotiable.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection when handling 3-(3-aminophenyl)-N,N-dimethylpropanamide. The selection of appropriate PPE should always be informed by a thorough risk assessment of the specific procedure being undertaken.[1][2]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Double-gloving is recommended, especially for prolonged handling or when working with solutions.[5] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.[2][6] |
| Body Protection | Laboratory Coat (Flame-resistant recommended) | Prevents contamination of personal clothing. A flame-resistant coat is advisable if flammable solvents are in use. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] |
| Foot Protection | Closed-toe, Chemical-resistant Shoes | Protects feet from spills. |
Step-by-Step PPE Protocols
Donning (Putting On) PPE
A systematic approach to donning PPE ensures complete and effective protection.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Laboratory Coat: Put on the lab coat and fasten it completely.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves, ensuring they overlap with the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE
The removal of PPE should be done carefully to prevent cross-contamination.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Laboratory Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Handling Procedures
-
Ventilation: Always handle 3-(3-aminophenyl)-N,N-dimethylpropanamide in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[7]
-
Aerosol Prevention: Procedures that may generate dust or aerosols should be performed with extreme caution.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal of waste is crucial to prevent environmental contamination and ensure safety.[11]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste and placed in a designated, sealed waste container.
-
Chemical Waste: Unused chemical and solutions containing 3-(3-aminophenyl)-N,N-dimethylpropanamide should be collected in a clearly labeled, sealed container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][11] Some aromatic amine waste may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[9]
Conclusion
The responsible use of 3-(3-aminophenyl)-N,N-dimethylpropanamide in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards associated with this class of compounds and rigorously adhering to the PPE, handling, and disposal guidelines outlined in this document, researchers can significantly mitigate risks and maintain a safe laboratory environment.
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. Retrieved February 18, 2026, from [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved February 18, 2026, from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). DIPLOMATA COMERCIAL. Retrieved February 18, 2026, from [Link]
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved February 18, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 18, 2026, from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved February 18, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Guide to Safety in Chemical Laboratories. (2016, May 24). DISAT Department of Applied Science and Technology. Retrieved February 18, 2026, from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety. Retrieved February 18, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved February 18, 2026, from [Link]
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (n.d.). WIT Press. Retrieved February 18, 2026, from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved February 18, 2026, from [Link]
-
Assessment of skin exposure to N,N-dimethylformamide and methyl ethylketone through chemical protective gloves and decontamination of gloves for reuse purposes. (2011, February 15). PubMed. Retrieved February 18, 2026, from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of skin exposure to N,N-dimethylformamide and methyl ethylketone through chemical protective gloves and decontamination of gloves for reuse purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. echemi.com [echemi.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. skcinc.com [skcinc.com]
- 10. disat.polito.it [disat.polito.it]
- 11. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
